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molecular formula C10H10O2 B8654333 4-Methoxy-3-methylbenzofuran

4-Methoxy-3-methylbenzofuran

Cat. No. B8654333
M. Wt: 162.18 g/mol
InChI Key: HFPWQSZSVSPNMU-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

To a solution of 4-methoxy-3-methyl-benzofuran (J. Chem. Res. Synopses (1996),132) (4 g, 24.66 mmol) in 40 ml of dioxane is added selenium dioxide (3.39 g, 29.59 mmol) and the mixture is heated under reflux for 24 hours. It is then cooled and filtered. The solvent is evaporated and the crude red solid is used as such in the next step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[C:9]([CH3:12])=[CH:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.[Se](=O)=[O:14]>O1CCOCC1>[CH3:1][O:2][C:3]1[C:8]2[C:9]([CH:12]=[O:14])=[CH:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=CC2=C1C(=CO2)C
Name
Quantity
3.39 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Name
Type
Smiles
COC1=CC=CC2=C1C(=CO2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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